(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid
Description
(Z)-3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a Z-configuration double bond connecting the 3-(3-methoxyphenyl) and 2-phenyl substituents. Its molecular formula is C₁₆H₁₄O₃ (molecular weight: 254.28 g/mol), with a methoxy (-OCH₃) group at the meta position of the phenyl ring and a second phenyl group at the α-carbon (see Table 1 for structural details).
For example, α,β-unsaturated acids often participate in Michael addition or Diels-Alder reactions, but the steric hindrance from the phenyl and methoxyphenyl groups may modulate such behavior .
Properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFSAQDMSUYHB-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 3-methoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-hydroxyphenyl-2-phenylprop-2-enoic acid.
Reduction: 3-(3-methoxyphenyl)-2-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
The 4-methoxy derivative forms weaker intermolecular interactions compared to the 3-methoxy analog due to reduced steric hindrance, as inferred from crystallographic studies on similar compounds .
Functional Group Impact: Cyano Substitution (row 3): The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.5) compared to the methoxy-substituted parent compound, enhancing reactivity in nucleophilic additions . Hydroxyl Group (row 4): The presence of a phenolic -OH (as in ferulic acid derivatives) improves solubility and antioxidant capacity via radical scavenging .
Saturated vs. Unsaturated Chains: Saturated propanoic acids (row 5) exhibit higher water solubility due to increased flexibility and reduced π-π stacking interactions .
Hydrogen Bonding and Crystallographic Behavior
The Z-configuration and methoxy positioning significantly influence hydrogen-bonding networks. For example:
- In (Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid, the carboxylic acid group forms dimeric O–H···O hydrogen bonds (graph set notation: $ R_2^2(8) $), while the methoxy group participates in weaker C–H···O interactions .
- By contrast, hydroxyl-containing analogs (e.g., row 4) exhibit extended networks via O–H···O and O–H···π bonds, enhancing crystal stability .
Biological Activity
(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring, which is conjugated with a phenylprop-2-enoic acid moiety. This unique structure contributes to its biological activity, particularly in anti-inflammatory and antioxidant roles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : It possesses the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Anti-inflammatory Effects :
A study investigated the effects of this compound on inflammatory markers in vitro. The results demonstrated a significant reduction in the expression of COX-2 and interleukin-6 (IL-6) in treated cells compared to controls, suggesting its potential as an anti-inflammatory agent. -
Antioxidant Capacity :
Another research highlighted the compound's antioxidant properties through its ability to inhibit lipid peroxidation in cellular membranes exposed to oxidative stress. This was measured using the Trolox equivalent antioxidant capacity (TEAC) assay, where it showed promising results comparable to known antioxidants like ascorbic acid. -
Anticancer Activity :
In a separate investigation focusing on cancer cell lines, this compound exhibited cytotoxic effects against various cancer cells, including MDA-MB-231 and HeLa cells. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
Table 2: Case Study Results on Anticancer Activity
| Cell Line | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| MDA-MB-231 | 50 | Inhibition of proliferation | |
| HeLa | 100 | Induction of apoptosis | |
| A549 | 75 | Reduced migration |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation, particularly COX enzymes.
- Scavenging Free Radicals : Its structural features allow it to effectively interact with free radicals, mitigating oxidative damage.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. Basic Research Focus
- Antioxidant activity : DPPH radical scavenging assays (IC determination) in ethanol, with ascorbic acid as a positive control .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition, using kinetic analysis to derive values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., Raji or MCF-7), normalized to cisplatin controls .
How can hydrogen bonding patterns in the solid state influence the compound’s physicochemical properties?
Advanced Research Focus
Graph set analysis (e.g., Etter’s rules) reveals motifs like dimers between carboxylic acid groups, which:
- Stabilize the crystal lattice : Reduce solubility in apolar solvents .
- Modulate melting points : Stronger H-bonding correlates with higher melting points (e.g., >200°C vs. 180°C for non-dimerizing analogs) .
- Impact bioavailability : Dimers may limit membrane permeability, requiring co-crystallization with coformers (e.g., nicotinamide) for pharmaceutical applications .
What strategies optimize the Z-isomer yield during synthesis?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time (20–30 min) and enhances Z-selectivity (>80%) via uniform heating .
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry in prochiral intermediates .
- In situ monitoring : ReactIR tracks enol intermediate formation, enabling real-time adjustment of reaction conditions .
How do substituents on the phenyl rings affect the compound’s electronic properties?
Q. Basic Research Focus
- Electron-donating groups (e.g., methoxy) : Increase electron density on the propenoic acid moiety, enhancing UV absorbance at 270–290 nm (π→π* transitions) .
- Electron-withdrawing groups (e.g., nitro) : Shift in cyclic voltammetry by 150–200 mV, indicating altered redox activity .
What analytical methods confirm the absence of toxic byproducts in synthesized batches?
Q. Advanced Research Focus
- HPLC-MS : Detect trace impurities (e.g., unreacted aldehydes) with a C18 column and ESI+ ionization .
- Elemental analysis : Verify <0.1% residual metal catalysts (e.g., Pd from Heck coupling variants) .
- ICH guidelines : Follow Q3A(R2) for reporting and qualifying impurities ≥0.1% .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
